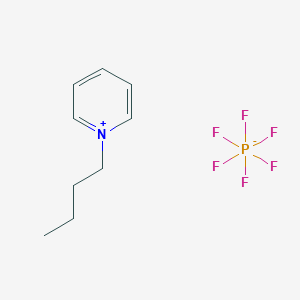

1-Butylpyridinium Hexafluorophosphate

Description

Properties

IUPAC Name |

1-butylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.F6P/c1-2-3-7-10-8-5-4-6-9-10;1-7(2,3,4,5)6/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMFVASPBJWPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047932 | |

| Record name | 1-Butylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186088-50-6 | |

| Record name | 1-Butylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butylpyridinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermal Stability of 1-Butylpyridinium Hexafluorophosphate ([BPy][PF6])

This guide provides a comprehensive technical overview of the thermal stability of 1-Butylpyridinium Hexafluorophosphate ([BPy][PF6]), an ionic liquid of significant interest in diverse applications ranging from electrochemistry to green chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the factors governing its thermal decomposition, methodologies for its characterization, and a critical analysis of its operational limits.

Introduction: The Significance of Thermal Stability in Ionic Liquids

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, characterized by their negligible vapor pressure, wide liquid-state range, and high thermal stability.[2] These properties make them attractive alternatives to volatile organic solvents in a variety of applications.[3] The thermal stability of an ionic liquid is a critical parameter that dictates its suitability for high-temperature applications and its overall operational lifespan.[4][5] For this compound ([BPy][PF6]), a member of the pyridinium-based IL family, understanding its thermal behavior is paramount for its effective and safe utilization.[1]

The thermal stability of an IL is not an intrinsic, singular value but is influenced by a confluence of factors including the chemical nature of its constituent cation and anion, the presence of impurities, the heating rate during analysis, and the surrounding gaseous atmosphere.[4][6] Generally, the anion plays a more dominant role in determining the thermal stability compared to the cation.[2][6]

This guide will delve into the specifics of [BPy][PF6], providing a detailed examination of its thermal properties, the analytical techniques used for their measurement, and the underlying chemical mechanisms of its decomposition.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of [BPy][PF6] is essential before exploring its thermal stability.

| Property | Value | Source |

| Chemical Formula | C9H14F6NP | [1][7][8] |

| Molecular Weight | 281.18 g/mol | [1][7][8] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point (Tm) | 73 - 80 °C | [1][9] |

| Purity | ≥ 98% (HPLC) | [1] |

Core Principles of Thermal Stability Analysis

The thermal stability of ionic liquids is primarily assessed through two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][10]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is the most common method for determining the decomposition temperature of ionic liquids.[4] The onset temperature of decomposition (Tonset), where significant mass loss begins, is a key parameter derived from TGA.[2]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as to quantify the enthalpy of these transitions.[13]

The following diagram illustrates the typical workflow for the thermal analysis of an ionic liquid like [BPy][PF6].

Caption: Workflow for the thermal analysis of [BPy][PF6].

Experimental Protocols for Thermal Analysis

To ensure the generation of reliable and reproducible data, the following detailed protocols for TGA and DSC analysis are recommended.

Sample Preparation: A Critical First Step

The presence of impurities, particularly water and halides, can significantly impact the measured thermal stability of ionic liquids.[2] Therefore, rigorous sample preparation is crucial.

Protocol for Drying [BPy][PF6]:

-

Place the [BPy][PF6] sample in a vacuum oven.

-

Add a desiccant, such as phosphorus pentoxide (P2O5), in a separate container within the oven to trap moisture.[2]

-

Evacuate the oven and heat to 50°C for at least 96 hours.[2]

-

After drying, handle the sample in an inert atmosphere (e.g., a glovebox) to prevent reabsorption of moisture.

-

Verify the water content using Karl Fischer titration; it should be below 220 ppm.[2]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset decomposition temperature (Tonset) and degradation profile of [BPy][PF6].

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Tare a platinum TGA pan.[11]

-

In an inert atmosphere, accurately weigh 4-8 mg of the dried [BPy][PF6] sample into the pan.[11]

-

Place the pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20 mL/min for at least 30 minutes to ensure an inert atmosphere.[10]

-

Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.[4][11]

-

Record the mass loss as a function of temperature.

-

Analyze the resulting thermogram to determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of [BPy][PF6].

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Tare an aluminum DSC pan and lid.

-

In an inert atmosphere, weigh 7.5-8.5 mg of the dried [BPy][PF6] sample into the pan.[13]

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 50 mL/min.[13]

-

Equilibrate the sample at a temperature well below its expected glass transition, for example, -85°C.[13]

-

Heat the sample to a temperature above its melting point, for instance, 250°C, at a heating rate of 10°C/min.[13]

-

Cool the sample back to the starting temperature at a rate of 10°C/min.[13]

-

Perform a second heating cycle under the same conditions as the first.[13]

-

Analyze the data from the second heating scan to determine the glass transition temperature (Tg) and the melting point (Tm).

Thermal Stability Profile of this compound

Based on available literature, the thermal stability of pyridinium-based ionic liquids is generally considered to be lower than that of imidazolium-based ILs.[2] However, the choice of anion significantly influences this stability. The hexafluorophosphate ([PF6]−) anion is known to impart good thermal stability.[2]

Quantitative Thermal Data for [BPy][PF6] and Related ILs:

| Ionic Liquid | Anion | Tonset (°C) | Cation |

| [BPy][PF6] | [PF6]− | 200–300 | Pyridinium |

| [BMIM][PF6] | [PF6]− | ~350-400 | Imidazolium |

| [BPy][BF4] | [BF4]− | 200–300 | Pyridinium |

| [BMIM][BF4] | [BF4]− | ~350-400 | Imidazolium |

| [BPy][Tf2N] | [Tf2N]− | >300 | Pyridinium |

| [BMIM][Tf2N] | [Tf2N]− | >400 | Imidazolium |

Note: The Tonset values for [BPy][PF6] and related compounds are presented as a range, as the exact value can vary depending on the experimental conditions, particularly the heating rate.[4]

A study of various ionic liquids classified those with [PF6]− anions, including pyridinium-based ones, as "more stable," with onset temperatures typically in the 200–300°C range.[2]

Decomposition Mechanism of Pyridinium-Based Ionic Liquids

The thermal decomposition of pyridinium-based ionic liquids is thought to proceed primarily through a reverse Menshutkin reaction.[14] This dealkylation process involves the nucleophilic attack of the anion on the alkyl group of the cation, resulting in the formation of neutral species.[14]

For [BPy][PF6], the proposed decomposition pathway is as follows:

Caption: Proposed decomposition pathway of [BPy][PF6].

It is important to note that the [PF6]− anion itself has limited thermal and hydrolytic stability, and can decompose to generate species like hydrogen fluoride (HF) in the presence of water, which can further catalyze decomposition.[15]

Factors Influencing the Thermal Stability of [BPy][PF6]

As previously mentioned, several factors can influence the observed thermal stability of [BPy][PF6].

-

Heating Rate: A faster heating rate in TGA will generally result in a higher apparent Tonset.[4] This is because at a faster rate, the temperature can overshoot the actual decomposition point before a measurable mass loss is detected.[4] Differences of up to 100°C in Tonset have been observed between heating rates of 1°C/min and 20°C/min for some ionic liquids.[4][6]

-

Gas Atmosphere: The type of purge gas used in TGA can affect the decomposition pathway and temperature. While nitrogen is commonly used to assess inherent thermal stability, reactive atmospheres like air (oxygen) or hydrogen can lead to different decomposition mechanisms and lower stability.[4]

-

Purity: The presence of impurities such as water, halides from the synthesis process, or residual organic solvents can significantly lower the thermal stability of an ionic liquid.[2] Water can promote the hydrolysis of the [PF6]− anion, leading to the formation of corrosive HF.[15]

Long-Term Thermal Stability: Beyond the TGA Onset

While dynamic TGA provides a rapid assessment of short-term thermal stability, it may overestimate the long-term operational stability of an ionic liquid.[5] For applications requiring prolonged exposure to elevated temperatures, isothermal TGA is a more appropriate method.[11]

Isothermal TGA involves holding the sample at a constant temperature and monitoring mass loss over time.[5][11] This method can reveal slow decomposition that may not be apparent in a dynamic TGA experiment.[2][16] A useful parameter derived from isothermal TGA is the temperature at which a 1% mass loss occurs over 10 hours (T0.01/10h), which provides a more conservative and realistic estimate of the maximum operating temperature.[2]

Conclusion

This compound is an ionic liquid with good thermal stability, primarily attributed to the hexafluorophosphate anion. Its decomposition is governed by factors such as heating rate, atmospheric conditions, and purity. A comprehensive thermal characterization using both dynamic and isothermal TGA, as well as DSC, is essential for determining its suitability for specific high-temperature applications. By following rigorous experimental protocols and understanding the underlying decomposition mechanisms, researchers and professionals can confidently and safely utilize [BPy][PF6] in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H14F6NP | CID 2734176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound, >99% | IoLiTec [iolitec.de]

- 10. ajer.org [ajer.org]

- 11. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 12. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Ionic Liquids as Working Fluids for Heat Storage Applications: Decomposition Behavior of N-Butyl-N-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate [mdpi.com]

- 16. Item - Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis - figshare - Figshare [figshare.com]

An In-Depth Technical Guide to 1-Butylpyridinium Hexafluorophosphate for Researchers and Drug Development Professionals

Introduction

1-Butylpyridinium hexafluorophosphate, an ionic liquid, is gaining significant traction in various scientific fields due to its unique physicochemical properties. This guide, tailored for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, from its fundamental characteristics to its applications and handling protocols. As a salt that is liquid at or near room temperature, it offers a unique solvent environment that can be advantageous in chemical synthesis, electrochemistry, and catalysis. Its negligible vapor pressure also positions it as a greener alternative to volatile organic solvents.

Core Properties of this compound

A clear understanding of the fundamental properties of this compound is crucial for its effective application. The table below summarizes its key identifiers and physical characteristics.

| Property | Value |

| CAS Number | 186088-50-6[1][2][3][4] |

| Molecular Formula | C9H14F6NP[1][2][4][5] |

| Molecular Weight | 281.18 g/mol [1][2][3][5] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 73 - 77 °C[1] |

Synthesis and Purification: A Protocol for High-Purity Ionic Liquid

The synthesis of this compound is typically a two-step process. The first step involves the quaternization of pyridine with a butyl halide, followed by an anion exchange reaction. The rationale behind this methodology is to first create the desired cation and then introduce the hexafluorophosphate anion.

Experimental Protocol:

Step 1: Synthesis of 1-Butylpyridinium Halide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine in a suitable solvent such as acetonitrile.

-

Add an equimolar amount of a butyl halide (e.g., 1-bromobutane or 1-chlorobutane) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the mixture to room temperature. The resulting 1-butylpyridinium halide will often precipitate out of the solution.

-

Isolate the solid by filtration and wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

Step 2: Anion Exchange to form this compound

-

Dissolve the synthesized 1-butylpyridinium halide in deionized water.

-

In a separate vessel, dissolve an equimolar amount of a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF6) or ammonium hexafluorophosphate (NH4PF6), in deionized water.

-

Slowly add the hexafluorophosphate salt solution to the 1-butylpyridinium halide solution with vigorous stirring.

-

The formation of the water-insoluble this compound will be observed as a precipitate.

-

Continue stirring for a few hours to ensure complete reaction.

-

Isolate the product by filtration and wash thoroughly with deionized water to remove any remaining halide salts.

-

For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Dry the final product under high vacuum at an elevated temperature (e.g., 60-80 °C) to remove any residual water and solvent.

Applications in Research and Development

This compound's distinct properties make it a versatile tool in various research and development settings.

-

Electrochemistry : Due to its ionic nature and ability to dissolve a wide range of materials, it is utilized as an electrolyte in batteries and supercapacitors.[1]

-

Organic Synthesis : It can serve as a reaction medium or a phase-transfer catalyst, facilitating the synthesis of various organic compounds.[1] This is particularly relevant in pharmaceutical and agrochemical industries.

-

Green Chemistry : Its low volatility makes it an environmentally friendlier alternative to traditional organic solvents, helping to reduce harmful emissions.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis process of this compound.

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Safety and Handling

While this compound is less volatile than many traditional organic solvents, it is not without hazards. It is classified as causing skin and serious eye irritation. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should always be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable ionic liquid with a growing number of applications in scientific research and industrial processes. Its unique combination of properties, including high thermal stability and low volatility, makes it an attractive alternative to conventional solvents. A thorough understanding of its synthesis, properties, and handling requirements is essential for its safe and effective use. As research into ionic liquids continues to expand, it is likely that the applications of this compound will continue to grow, particularly in the fields of green chemistry and advanced materials.

References

-

PubChem. This compound | C9H14F6NP | CID 2734176. [Link]

-

ChemWhat. This compound CAS#: 186088-50-6. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Butylpyridinium Hexafluorophosphate in Organic Solvents

Introduction: The Pivotal Role of Solubility in Ionic Liquid Applications

1-Butylpyridinium Hexafluorophosphate ([BPy][PF6]) stands as a prominent member of the pyridinium-based ionic liquids, a class of compounds lauded for their unique physicochemical properties including negligible vapor pressure, high thermal stability, and wide electrochemical windows. These attributes have positioned them as versatile solvents and electrolytes in a myriad of applications, from organic synthesis and catalysis to electrochemistry and materials science.[1] However, the practical efficacy of [BPy][PF6] in any application is fundamentally governed by its solubility in relevant organic solvents. A comprehensive understanding of its solubility behavior is paramount for process design, optimization, and the rational selection of solvent systems to achieve desired performance metrics.

This technical guide provides a holistic overview of the solubility of this compound in organic solvents, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of ionic liquid solubility, present a qualitative assessment of [BPy][PF6] solubility in common organic solvents, and provide a detailed, step-by-step experimental protocol for the quantitative determination of its solubility.

Theoretical Framework: Understanding the Driving Forces of Ionic Liquid Solubility

The solubility of an ionic liquid in a molecular solvent is a complex interplay of various intermolecular forces. Unlike simple molecular solutes, ionic liquids are composed entirely of ions, and their dissolution is not merely a process of overcoming solute-solute interactions but also involves the intricate solvation of both the cation and the anion by the solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point for predicting solubility.

Several key factors influence the solubility of [BPy][PF6] in organic solvents:

-

Solvent Polarity: Polar solvents are generally more effective at solvating the charged ions of [BPy][PF6] through dipole-ion interactions. The large dipole moment of the pyridinium cation and the charge distribution on the hexafluorophosphate anion necessitate a solvent capable of stabilizing these ionic species.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact with the hexafluorophosphate anion and, to a lesser extent, with the pyridinium cation. This can significantly enhance solubility.

-

Van der Waals Forces and Alkyl Chain Interactions: The butyl chain on the pyridinium cation contributes a nonpolar character to the ionic liquid. Solvents with significant nonpolar moieties can interact with this alkyl chain through London dispersion forces, influencing solubility.

-

Lattice Energy of the Ionic Liquid: For solid ionic liquids like [BPy][PF6], the energy required to break the crystal lattice structure must be overcome by the energy released upon solvation of the individual ions.

Predictive models, such as the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) , have emerged as powerful tools for estimating the solubility of ionic liquids. These quantum chemistry-based models can provide valuable insights into solubility trends and aid in the rational design of solvent systems, especially when experimental data is scarce.

Qualitative Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The high polarity and hydrogen bonding ability of methanol facilitate the solvation of both the pyridinium cation and the hexafluorophosphate anion. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities make it a good solvent for [BPy][PF6]. | |

| Polar Aprotic | Acetone | Soluble | Acetone's high dipole moment allows for effective solvation of the ions through dipole-ion interactions. |

| Acetonitrile | Soluble | Acetonitrile is a highly polar aprotic solvent that can effectively stabilize the ionic components of [BPy][PF6]. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of salts. | |

| Dichloromethane (DCM) | Moderately Soluble | DCM possesses a moderate polarity and can dissolve [BPy][PF6], though likely to a lesser extent than more polar aprotic solvents.[2] | |

| Nonpolar Aromatic | Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of toluene makes it a poor solvent for the highly charged ionic liquid. Some minor solubility might be observed due to interactions with the butyl chain. |

| Nonpolar Aliphatic | n-Hexane | Insoluble | As a nonpolar alkane, hexane is unable to effectively solvate the ions of [BPy][PF6], leading to negligible solubility. |

| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble | THF has a lower polarity compared to other polar aprotic solvents, which limits its ability to dissolve [BPy][PF6]. |

| Diethyl Ether | Insoluble | The low polarity of diethyl ether makes it a very poor solvent for ionic liquids. |

Experimental Determination of Solubility: A Validated Protocol

The absence of a comprehensive public database for the solubility of [BPy][PF6] necessitates a reliable and reproducible experimental protocol for its determination. The gravimetric method is a robust and accurate technique for measuring the solubility of a solid in a liquid.[3][4]

Gravimetric Method for Solid-Liquid Equilibrium

This protocol details the steps to determine the equilibrium solubility of [BPy][PF6] in an organic solvent at a specific temperature.

Materials and Equipment:

-

This compound ([BPy][PF6]), high purity (>99%)

-

Selected organic solvents, analytical grade or higher

-

Analytical balance (readability ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight caps (e.g., screw caps with PTFE liners)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass weighing bottles with stoppers

-

Drying oven

-

Vortex mixer

Experimental Workflow Diagram:

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

To a clean, dry glass vial, add an excess amount of [BPy][PF6] to ensure that a saturated solution is formed and solid remains at equilibrium.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached. The time required for equilibration should be determined by taking measurements at different time points until a constant solubility is observed.

-

-

Phase Separation and Sampling:

-

After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial while maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the equilibration temperature) syringe fitted with a syringe filter. This filtration step is critical to prevent any undissolved solid particles from being transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed, dry glass weighing bottle with a stopper.

-

Immediately stopper the bottle and weigh it to determine the mass of the saturated solution.

-

Remove the stopper and place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of [BPy][PF6]. The oven should be well-ventilated.

-

Once all the solvent has evaporated, cool the weighing bottle in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

The mass of the dissolved [BPy][PF6] is the final constant mass of the weighing bottle with the dried solid minus the initial mass of the empty weighing bottle.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved [BPy][PF6].

-

The solubility can then be expressed in various units, such as g/100 g of solvent or mole fraction.

Solubility ( g/100 g solvent) = (Mass of dissolved [BPy][PF6] / Mass of solvent) x 100

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure that true equilibrium has been reached, it is recommended to approach the equilibrium from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and then cooling it to the target temperature). The solubility values obtained from both approaches should converge.

-

Reproducibility: The experiment should be repeated at least three times for each solvent and temperature to ensure the reproducibility of the results and to calculate the standard deviation.

-

Purity of Materials: The purity of both the [BPy][PF6] and the organic solvents is critical for obtaining accurate solubility data. Impurities can significantly affect the solubility.

Conclusion and Future Outlook

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a wide array of scientific and industrial applications. While a comprehensive quantitative public database is currently lacking, this guide provides a robust theoretical framework for understanding the factors governing its solubility, a qualitative assessment of its behavior in common organic solvents, and a detailed, validated experimental protocol for its precise determination.

Future research should focus on the systematic experimental measurement of the solubility of [BPy][PF6] in a broad range of organic solvents at various temperatures. Such data would be invaluable for the scientific community and would facilitate the development of more accurate predictive models for ionic liquid solubility. Furthermore, investigating the influence of impurities, such as water and halide content, on the solubility of [BPy][PF6] is another crucial area for future exploration. By combining experimental data with advanced computational modeling, a deeper and more predictive understanding of ionic liquid solubility can be achieved, paving the way for the rational design of novel and more efficient chemical processes.

References

- MacFarlane, D. R., & Seddon, K. R. (2007). Ionic liquids--progress and prospects. Australian Journal of Chemistry, 60(1), 3-5.

- Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and Applied Chemistry, 72(7), 1391-1398.

- Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical reviews, 99(8), 2071-2084.

-

Iolitec. (n.d.). This compound. Retrieved from [Link]

- Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.

- Palomar, J., Torrecilla, J. S., & Rodríguez, F. (2011). A review of the state of the art in the determination of the solubility of gases in ionic liquids. Industrial & Engineering Chemistry Research, 50(7), 3452-3472.

- Shiflett, M. B., & Yokozeki, A. (2005). Solubilities and diffusivities of carbon dioxide in ionic liquids: [bmim][PF6] and [bmim][BF4]. Industrial & Engineering Chemistry Research, 44(12), 4453-4464.

- Heintz, A. (2005). Recent developments in thermodynamics of ionic liquids.

- Grant, D. J., & Higuchi, T. (1990). Solubility behavior of organic compounds. John Wiley & Sons.

- Yalkowsky, S. H. (Ed.). (2014).

-

ResearchGate. (n.d.). Electrochemical Mechanisms of Copper Bipyridine Complexes in Dichloromethane and Water. Retrieved from [Link][2]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

Sources

An In-depth Technical Guide to the Crystal Structure of 1-Butylpyridinium Hexafluorophosphate

Introduction: The Significance of 1-Butylpyridinium Hexafluorophosphate in Advanced Research

This compound, ([C4Py][PF6]), is a prominent member of the ionic liquid (IL) family, a class of salts with melting points below 100°C.[1] These materials have garnered significant attention across various scientific disciplines due to their unique physicochemical properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[2] Specifically, [C4Py][PF6] is utilized as an electrolyte in electrochemical devices like batteries and supercapacitors, as a catalyst in organic synthesis, and as a medium in green chemistry applications.[2]

A profound understanding of the solid-state structure of [C4Py][PF6] is paramount for researchers, scientists, and drug development professionals. The crystalline architecture dictates many of its macroscopic properties and provides insights into the intermolecular forces that govern its behavior. This guide offers a comprehensive exploration of the crystal structure of this compound, its synthesis, and the analytical techniques employed for its characterization.

Synthesis and Crystallization of this compound

The synthesis of this compound is typically a two-step process involving the quaternization of pyridine followed by anion metathesis.

Experimental Protocol: Synthesis

-

Quaternization of Pyridine:

-

In a round-bottom flask equipped with a reflux condenser, dissolve pyridine in a suitable solvent such as ethyl acetate.

-

Add an equimolar amount of 1-chlorobutane to the solution.

-

Heat the mixture to reflux and maintain for several hours. The product, 1-butylpyridinium chloride, will phase separate.

-

After cooling, separate the product layer and wash it multiple times with fresh ethyl acetate.

-

Dry the resulting 1-butylpyridinium chloride under high vacuum.

-

-

Anion Metathesis:

-

Dissolve the synthesized 1-butylpyridinium chloride in deionized water.

-

In a separate vessel, dissolve an equimolar amount of potassium hexafluorophosphate (KPF6) or ammonium hexafluorophosphate (NH4PF6) in deionized water.

-

Slowly add the hexafluorophosphate solution to the 1-butylpyridinium chloride solution with vigorous stirring.

-

The water-insoluble this compound will precipitate out of the solution.

-

Filter the precipitate, wash it thoroughly with deionized water to remove any remaining halide ions, and then dry it under vacuum.

-

Crystal Growth

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical yet often challenging step. Slow evaporation of a saturated solution is a common and effective method for growing single crystals of ionic liquids.

-

Solvent Selection: Choose a solvent in which [C4Py][PF6] has moderate solubility. A mixture of solvents, such as dichloromethane and diethyl ether, can also be effective.

-

Preparation of Saturated Solution: Prepare a saturated solution of [C4Py][PF6] in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: Loosely cap the vial containing the saturated solution and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will lead to the gradual formation of single crystals over several days to weeks.

The Polymorphic Nature of this compound

Recent research has revealed that this compound exhibits polymorphism, meaning it can exist in more than one crystalline form.[3] A 2023 study by Červinka et al. identified and characterized two distinct polymorphs of [C4Py][PF6], which are designated here as Form I and Form II.[3] These polymorphs can be accessed through different thermal treatments. The study also describes a second-order phase transition between the two crystalline phases.[3]

Crystallographic Data of [C4Py][PF6] Polymorphs

The following table summarizes the key crystallographic parameters for the two known polymorphs of this compound, as determined by single-crystal X-ray diffraction.

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pnma |

| a (Å) | Value not available in search results | Value not available in search results |

| b (Å) | Value not available in search results | Value not available in search results |

| c (Å) | Value not available in search results | Value not available in search results |

| α (°) ** | 90 | 90 |

| β (°) | Value not available in search results | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) ** | Value not available in search results | Value not available in search results |

| Z | 4 | 4 |

| Temperature (K) | 100 | 293 |

| CSD Identifier | LOFQOP | LOFQOP01 |

Note: Specific unit cell parameters (a, b, c, β) were not explicitly available in the provided search results. The CSD identifiers can be used to retrieve the full crystallographic information from the Cambridge Structural Database.[3][4][5]

Molecular and Crystal Structure Analysis

The crystal structure of this compound is comprised of discrete 1-butylpyridinium cations ([C4Py]⁺) and hexafluorophosphate anions ([PF6]⁻). The butyl chain of the cation can adopt different conformations, which contributes to the observed polymorphism.

Intermolecular Interactions: The Role of C-H···F Hydrogen Bonds

The packing of the ions in the crystal lattice is governed by a network of weak intermolecular interactions. Of particular importance are the C-H···F hydrogen bonds between the hydrogen atoms of the pyridinium ring and the butyl chain of the cation, and the fluorine atoms of the hexafluorophosphate anion.[6][7] These interactions, although weaker than conventional hydrogen bonds, play a crucial role in the overall stability and arrangement of the crystal structure.

The diagram below illustrates the key components and their expected interactions within the crystal lattice of [C4Py][PF6].

Sources

- 1. pure.qub.ac.uk [pure.qub.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 5. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

1-Butylpyridinium Hexafluorophosphate as a Green Solvent: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This in-depth technical guide explores the multifaceted role of 1-Butylpyridinium Hexafluorophosphate ([BPy][PF6]) as a sustainable and highly effective green solvent in modern chemical reactions. We will provide a comprehensive analysis of its physicochemical properties, synthesis, and diverse applications, with a focus on delivering actionable, field-proven insights and protocols. This guide is designed to empower researchers and professionals in chemistry and drug development to leverage the unique advantages of [BPy][PF6] in creating more efficient, environmentally responsible, and innovative chemical processes.

PART 1: The Imperative of Green Solvents and the Rise of Ionic Liquids

The pursuit of sustainable practices in the chemical industry has driven a paradigm shift away from volatile organic compounds (VOCs) towards greener alternatives.[1][2] Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as frontrunners in this transition, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable solvating properties.[3][4] Among the vast array of available ionic liquids, this compound ([BPy][PF6]) has distinguished itself as a versatile and robust medium for a wide spectrum of chemical transformations.[5]

Core Properties of this compound ([BPy][PF6])

| Property | Value | Significance in Chemical Reactions |

| Molecular Formula | C9H14F6NP[5] | Defines its composition and molecular weight. |

| Molecular Weight | 281.18 g/mol [5][6] | Essential for stoichiometric calculations. |

| Melting Point | 73 - 80 °C[5][7] | Its liquid state over a broad temperature range allows for diverse reaction conditions. |

| Appearance | White to off-white crystalline powder[5] | A key physical identifier. |

| Purity | ≥ 98% (HPLC)[5] | High purity is crucial for reproducible and reliable experimental results. |

| Solubility | Dissolves a wide range of organic and inorganic materials[5] | Enhances its utility in various chemical processes. |

PART 2: Synthesis and Physicochemical Characteristics

A deep understanding of the synthesis and inherent properties of [BPy][PF6] is fundamental to its effective application.

Synthesis of [BPy][PF6]: A Two-Step Protocol

The most common laboratory-scale synthesis of [BPy][PF6] involves a straightforward two-step process:

Step 1: Quaternization of Pyridine

-

Reactants: Pyridine and 1-bromobutane.

-

Procedure: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of pyridine and 1-bromobutane are reacted, often neat or in a minimal amount of a polar aprotic solvent like acetonitrile. The mixture is heated to reflux and stirred for several hours.

-

Product: 1-butylpyridinium bromide, a white solid, is formed and can be isolated by filtration and washing with a non-polar solvent like diethyl ether to remove unreacted starting materials.

Step 2: Anion Metathesis (Anion Exchange)

-

Reactants: 1-butylpyridinium bromide and a hexafluorophosphate salt (e.g., potassium hexafluorophosphate, KPF6).

-

Procedure: The 1-butylpyridinium bromide is dissolved in water, and an aqueous solution of KPF6 is added. Due to the low solubility of [BPy][PF6] in water, it precipitates out as a separate liquid phase.

-

Purification: The resulting ionic liquid is separated, washed repeatedly with deionized water to remove any residual halide ions, and then dried under vacuum to remove water.

Trustworthiness through Self-Validation: The purity of the synthesized [BPy][PF6] is critical. Halide impurities, a common issue, can be detrimental to many catalytic reactions. A simple and effective quality control check is the silver nitrate test. Adding a few drops of aqueous silver nitrate solution to a sample of the ionic liquid dissolved in a halide-free solvent should not produce a precipitate. The absence of a precipitate indicates the successful removal of halide impurities.

Caption: Simplified workflow for the synthesis of [BPy][PF6].

PART 3: Applications in Modern Chemical Synthesis

The unique properties of [BPy][PF6] make it a highly effective solvent and catalyst in a variety of important chemical reactions.

Catalysis: The Heck Reaction

The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[8][9][10] The use of [BPy][PF6] as the reaction medium offers significant advantages.

Causality Behind Experimental Choices:

-

Immobilization of the Catalyst: The ionic nature of [BPy][PF6] allows for the effective dissolution and immobilization of the palladium catalyst. This prevents leaching of the catalyst, enabling its simple separation from the reaction products and subsequent recycling.

-

Enhanced Thermal Stability: The high thermal stability of [BPy][PF6] allows the Heck reaction to be carried out at elevated temperatures, which can significantly increase reaction rates.[11]

-

Facilitated Product Separation: The product, typically a non-polar organic molecule, can be easily separated from the ionic liquid/catalyst phase by simple extraction with a non-polar organic solvent.

Experimental Protocol: A General Procedure for the Heck Reaction in [BPy][PF6]

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), alkene (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)2, 1-5 mol%), a phosphine ligand (e.g., PPh3, 2-10 mol%), and a base (e.g., triethylamine, 1.5-2.0 eq) in [BPy][PF6].

-

Reaction Conditions: The mixture is heated to 80-120 °C and stirred until the reaction is complete (monitored by TLC or GC).

-

Workup: After cooling, the product is extracted with an organic solvent (e.g., diethyl ether or hexane). The ionic liquid phase containing the catalyst can be washed and reused for subsequent reactions.

Caption: Catalytic cycle of the Heck reaction in [BPy][PF6].

Cycloaddition Reactions: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, forming two new carbon-carbon bonds in a single step.[12][13][14]

Expertise in Action: The polarity and organized, structured nature of ionic liquids like [BPy][PF6] can significantly influence the rate and selectivity of the Diels-Alder reaction.[15][16] The reaction often proceeds faster and with higher endo/exo selectivity compared to conventional organic solvents. This is attributed to the stabilization of the polar transition state by the ionic liquid.

Electrochemistry

The wide electrochemical window, good ionic conductivity, and low volatility of [BPy][PF6] make it an excellent electrolyte for various electrochemical applications, including batteries, supercapacitors, and electrodeposition.[5][17][18] Its non-flammable nature also enhances the safety of electrochemical devices.

PART 4: Safety, Handling, and Sustainability

While [BPy][PF6] is considered a "green" solvent due to its low volatility, it is imperative to adhere to proper safety protocols.

-

Toxicity: The toxicological profile of many ionic liquids is still under investigation.[19] It is recommended to handle [BPy][PF6] with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[20][21][22]

-

Environmental Fate: While the low volatility of [BPy][PF6] prevents air pollution, its solubility in water necessitates careful handling to avoid contamination of aqueous environments.

-

Recycling and Disposal: A key advantage of using [BPy][PF6] is its potential for recycling.[23] After product extraction, the ionic liquid can often be reused multiple times with minimal loss of activity. When disposal is necessary, it should be treated as chemical waste in accordance with local regulations.

PART 5: Conclusion and Future Outlook

This compound has proven to be a valuable and versatile green solvent, offering significant advantages in a range of chemical applications. Its unique combination of properties allows for enhanced reaction efficiency, simplified product isolation, and catalyst recycling, aligning with the core principles of green chemistry. As research continues to uncover new applications and refine existing methodologies, [BPy][PF6] is poised to play an increasingly important role in the development of sustainable and innovative chemical processes.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Blago Fund. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

(n.d.). 1-Butyl-3-methylpyridinium Hexafluorophosphate: Properties, Applications, and Sourcing. Retrieved from [Link]

-

RoCo Global. (n.d.). 1-Butyl-3-methylpyridinium hexafluorophosphate, >99%. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity 1-Hexylpyridinium Hexafluorophosphate: Applications in Electrochemistry, Organic Synthesis, and Material Science. Retrieved from [Link]

- Larhed, M., Moberg, C., & Hallberg, A. (2002). High-speed heck reactions in ionic liquid with controlled microwave heating. The Journal of Organic Chemistry, 67(17), 6243–6246.

-

MDPI. (n.d.). A Survey on the Chemical Recycling of Polyolefins into Monomers. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

-

RoCo Global. (n.d.). 1-Butyl-1-methylpiperidinium hexafluorophosphate, >99%. Retrieved from [Link]

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

Jetir.Org. (2023, May). Ecofriendly Solvents used in the Chemistry. Retrieved from [Link]

-

ACS Publications. (2018, January 4). Green and Sustainable Solvents in Chemical Processes. Retrieved from [Link]

-

Books. (2025, August 1). Chapter 2: Green Solvents in Analytical Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Retrieved from [Link]

-

MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

-

YouTube. (2021, January 3). Diels Alder Reaction. Retrieved from [Link]

-

Encyclopedia.pub. (2022, March 25). Diels–Alder Cycloaddition Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Electrochemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of CAPT catalysis to benzopyrylium hexafluorophosphate. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. text2fa.ir [text2fa.ir]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C9H14F6NP | CID 2734176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, >99% | IoLiTec [iolitec.de]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction—State of the Art [mdpi.com]

- 11. High-speed heck reactions in ionic liquid with controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemicalbook.com [chemicalbook.com]

- 20. echemi.com [echemi.com]

- 21. iolitec.de [iolitec.de]

- 22. tcichemicals.com [tcichemicals.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Ionic Conductivity of 1-Butylpyridinium Hexafluorophosphate

<

Abstract

This technical guide provides a comprehensive exploration of the ionic conductivity of 1-Butylpyridinium Hexafluorophosphate ([BPy][PF6]), a prominent room-temperature ionic liquid (IL). Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing its charge transport, the intricate relationship between its physicochemical properties and conductivity, and detailed methodologies for its synthesis and characterization. By elucidating the causality behind experimental choices and grounding technical claims in authoritative sources, this guide aims to serve as a self-validating resource for understanding and utilizing [BPy][PF6] in advanced applications.

Introduction: The Significance of this compound in Modern Science

This compound, often abbreviated as [BPy][PF6], is a salt that exists as a liquid at or near room temperature, placing it in the class of materials known as ionic liquids (ILs).[1][2] Its unique combination of properties, including low volatility, high thermal stability, and significant ionic conductivity, makes it a compelling candidate for a wide array of applications.[1][3] These applications span from electrolytes in energy storage devices like batteries and supercapacitors to specialized solvents and catalysts in organic synthesis and green chemistry.[1][4]

The core of its functionality in many of these roles lies in its ability to transport charge, a property quantified by its ionic conductivity. Understanding the factors that govern this conductivity is paramount for optimizing its performance in existing technologies and for the rational design of new applications, particularly in fields like drug delivery and electrochemical sensors where controlled ion transport is critical.

This guide will dissect the multifaceted nature of ionic conductivity in [BPy][PF6], providing both the theoretical framework and the practical insights necessary for its effective study and application.

The Heart of the Matter: Deconstructing Ionic Conductivity

Ionic conductivity (σ) in any electrolyte is fundamentally determined by two primary factors: the number of mobile charge carriers (ions) and their mobility through the medium.[5] In a pure ionic liquid like [BPy][PF6], the concentration of charge carriers is inherently high. Therefore, the dominant factor influencing its conductivity is the mobility of the constituent ions: the 1-butylpyridinium cation ([BPy]⁺) and the hexafluorophosphate anion ([PF6]⁻).

The Interplay of Viscosity, Temperature, and Ion Mobility

The movement of ions through the liquid is not a frictionless endeavor. It is intimately linked to the viscosity (η) of the ionic liquid. A higher viscosity impedes ionic motion, leading to lower conductivity. This inverse relationship is a cornerstone of understanding transport properties in ILs.[6]

Temperature plays a crucial role in this dynamic. As temperature increases, the viscosity of [BPy][PF6] decreases, a consequence of increased thermal energy overcoming the intermolecular forces that resist flow.[6][7] This reduction in viscosity allows for greater ion mobility, and consequently, a higher ionic conductivity.[8] This non-Arrhenius behavior is often well-described by the Vogel-Fulcher-Tammann (VFT) equation, which relates conductivity or viscosity to temperature.[8]

Caption: Relationship between temperature, viscosity, and ionic conductivity.

The Walden Rule: A Tool for Assessing "Ionicity"

The relationship between molar conductivity (Λ) and viscosity can be further explored using the Walden rule, which states that the product of molar conductivity and viscosity is constant for a given electrolyte at infinite dilution.[9][10] For pure ionic liquids, a modified version, often referred to as the fractional Walden rule, is applied.[11][12]

A Walden plot, which graphs log(Λ) against log(1/η), is a powerful diagnostic tool. The position of an ionic liquid's data relative to an "ideal" line (typically derived from aqueous KCl solutions) provides insight into its "ionicity" or the degree of ion dissociation.[11] Deviations from this ideal line can indicate the extent of ion pairing or aggregation within the liquid, which can effectively reduce the number of free charge carriers and thus lower the conductivity.[10]

Synthesis and Purification: Ensuring Experimental Integrity

The purity of [BPy][PF6] is critical for obtaining reliable and reproducible ionic conductivity measurements. Impurities such as water, halide ions, and residual solvents from synthesis can significantly impact the physicochemical properties of the ionic liquid, including its viscosity and conductivity.

A Generalized Synthetic Pathway

The synthesis of [BPy][PF6] typically involves a two-step process:

-

Quaternization: The reaction of pyridine with 1-bromobutane or 1-chlorobutane to form 1-butylpyridinium bromide or chloride. This is an SN2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile.

-

Anion Metathesis: The resulting 1-butylpyridinium halide is then reacted with a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF6) or hexafluorophosphoric acid (HPF6), in a suitable solvent. This anion exchange reaction precipitates the less soluble inorganic halide salt, leaving the desired [BPy][PF6] in solution.

Caption: Generalized synthetic pathway for [BPy][PF6].

Protocol for Purification

Post-synthesis, a rigorous purification protocol is essential:

-

Washing: The synthesized [BPy][PF6] is typically washed multiple times with deionized water to remove any remaining water-soluble impurities.

-

Solvent Extraction: If organic impurities are present, extraction with a suitable non-polar solvent may be necessary.

-

Drying: The purified ionic liquid must be thoroughly dried under high vacuum at an elevated temperature for an extended period to remove residual water and any volatile organic solvents. The water content should be verified using Karl Fischer titration.[13]

Characterization: Quantifying the Properties of [BPy][PF6]

A comprehensive characterization of [BPy][PF6] is necessary to understand its ionic conductivity. This involves a suite of analytical techniques to determine its structure, purity, and key physicochemical properties.[14]

Structural and Purity Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR are used to confirm the chemical structure of the cation and anion and to assess the purity of the sample.[14][15]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the vibrational modes of the molecule, confirming the presence of characteristic functional groups.[15]

-

Mass Spectrometry (MS): Used to determine the mass-to-charge ratio of the constituent ions, confirming their identity.

Physicochemical Property Measurement

The following table summarizes the key physicochemical properties that directly or indirectly influence ionic conductivity and the common techniques used for their measurement.

| Property | Measurement Technique | Rationale for Measurement |

| Density (ρ) | Vibrating tube densimeter | Essential for calculating molar volume and for viscosity corrections.[16][17] |

| Viscosity (η) | Rotational viscometer, Ubbelohde viscometer | Directly correlates with ion mobility; a key parameter in the Walden rule.[16][17] |

| Thermal Properties (Melting Point, Glass Transition Temperature) | Differential Scanning Calorimetry (DSC) | Defines the liquid range of the ionic liquid.[14] |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature, defining the upper limit of its operational temperature range.[14] |

Ionic Conductivity Measurement: A Detailed Protocol

Electrochemical Impedance Spectroscopy (EIS) is the standard and most accurate method for determining the ionic conductivity of [BPy][PF6].[18]

Experimental Protocol: Ionic Conductivity Measurement by EIS

-

Cell Preparation:

-

A two-electrode conductivity cell with platinum or stainless steel electrodes of a known geometry (area and distance between electrodes) is used.

-

The cell constant is determined by calibrating with a standard solution of known conductivity, such as an aqueous KCl solution.[17][19]

-

The cell is meticulously cleaned and dried before the introduction of the [BPy][PF6] sample.

-

-

Sample Loading:

-

The ionic liquid is loaded into the conductivity cell, ensuring there are no air bubbles between the electrodes.

-

The cell is placed in a temperature-controlled environment, such as an oven or a cryostat, to allow for measurements at various temperatures.

-

-

EIS Measurement:

-

Data Analysis:

-

The impedance data is plotted as a Nyquist plot (imaginary impedance vs. real impedance).[20]

-

For a simple ionic conductor, the plot will ideally show a semicircle at high frequencies and a straight line at low frequencies.

-

The bulk resistance (Rb) of the ionic liquid is determined from the intercept of the high-frequency semicircle with the real impedance axis.[21][22]

-

The ionic conductivity (σ) is then calculated using the following formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.[21][22]

-

Caption: Workflow for ionic conductivity measurement using EIS.

Concluding Remarks for the Advanced Practitioner

The ionic conductivity of this compound is not a static property but a dynamic characteristic governed by a delicate balance of intermolecular forces, ion mobility, and temperature. For researchers and drug development professionals, a thorough understanding of these principles is not merely academic; it is a prerequisite for innovation. Whether designing novel drug delivery systems that leverage the unique solvent properties of [BPy][PF6] or developing next-generation electrochemical devices, the ability to predict and control its ionic conductivity is paramount.

This guide has provided a foundational yet in-depth overview, from the theoretical underpinnings to practical experimental protocols. The self-validating nature of the described methodologies, grounded in established scientific principles and supported by authoritative references, is intended to empower the user to confidently explore the vast potential of this versatile ionic liquid.

References

- Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment - PMC - NIH. (n.d.).

- Ionic Liquids Nitrogen-Based, Preparation, Characterization, and Application | Auctores. (n.d.).

-

Fractional Walden Rule for Ionic Liquids: Examples from Recent Measurements and a Critique of the So-Called Ideal KCl Line for the Walden Plot | Journal of Chemical & Engineering Data - ACS Publications. (2009). Retrieved January 4, 2026, from [Link]

-

Fractional Walden rule for aprotic ionic liquids: Experimental verification over a wide range of temperatures and pressures | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids | ACS Omega - ACS Publications. (n.d.). Retrieved January 4, 2026, from [Link]

-

Characterizing Ionic Liquids On the Basis of Multiple Solvation Interactions | Journal of the American Chemical Society. (n.d.). Retrieved January 4, 2026, from [Link]

-

CHARACTERISATION OF SOME IONIC LIQUIDS BY VARIOUS TECHNIQUES | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC - NIH. (2023). Retrieved January 4, 2026, from [Link]

-

What Is an Ionic Liquid? - COPYRIGHTED MATERIAL. (n.d.). Retrieved January 4, 2026, from [Link]

-

CHAPTER 1: Novel Analytical Techniques for Smart Ionic Liquid Materials - Books. (2017). Retrieved January 4, 2026, from [Link]

-

How To Calculate Ionic Conductivity From Impedance Spectroscopy? - Chemistry For Everyone - YouTube. (2024). Retrieved January 4, 2026, from [Link]

-

How can we measure Ionic Conductivity using Impedance Spectra? - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Fractional Walden Rule for Ionic Liquids: Examples from Recent Measurements and a Critique of the So-Called Ideal KCl Line for the Walden Plot - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Fractional Walden Rule for Ionic Liquids: Examples from Recent Measurements and a Critique of the So-Called Ideal KCl Line for the Walden Plot † | Semantic Scholar. (2010). Retrieved January 4, 2026, from [Link]

-

Conductivity of Ionic Liquids In the Bulk and during Infiltration in Nanopores | The Journal of Physical Chemistry B - ACS Publications. (2023). Retrieved January 4, 2026, from [Link]

-

The factors affecting ionic conductivity :. (n.d.). Retrieved January 4, 2026, from [Link]

-

Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - Frontiers. (2018). Retrieved January 4, 2026, from [Link]

-

Toward Standardization of Electrochemical Impedance Spectroscopy Studies of Li-Ion Conductive Ceramics | Chemistry of Materials - ACS Publications. (2020). Retrieved January 4, 2026, from [Link]

-

This compound - Chem-Impex. (n.d.). Retrieved January 4, 2026, from [Link]

-

(PDF) Electrical properties of 1-Butyl-1-methylpyrrolidinum Hexafluorophosphate Ionic Liquid doped Polymer Electrolyte - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

How to measure only ionic conductivity from EIS for a mixed electronic ionic conductor? | ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound, >99% | IoLiTec. (n.d.). Retrieved January 4, 2026, from [Link]

-

Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound | C9H14F6NP | CID 2734176 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Buty-l3-methylimidazolium Hexafluorophosphate | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Study of the conductivity behavior of pyridinium-based ionic liquids - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

1-Butyl-3-methylpyridinium Hexafluorophosphate: Properties, Applications, and Sourcing. (n.d.). Retrieved January 4, 2026, from [Link]

-

Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - ACS Publications. (2022). Retrieved January 4, 2026, from [Link]

-

On the viscosity of two 1-butyl-1-methylpyrrolidinium ionic liquids: effect of the temperature and pressure - DTU Inside. (2015). Retrieved January 4, 2026, from [Link]

-

Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide | Journal of Chemical & Engineering Data - ACS Publications. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, >99% | IoLiTec [iolitec.de]

- 3. Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. academics.su.edu.krd [academics.su.edu.krd]

- 6. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. catalogimages.wiley.com [catalogimages.wiley.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. echemi.com [echemi.com]

Introduction: The Dawn of a New Solvent and API Paradigm

An In-depth Technical Guide to N-butylpyridinium Ionic Liquids: From Synthesis to Pharmaceutical Applications

Ionic liquids (ILs) represent a paradigm shift in the chemical and pharmaceutical sciences. Defined as salts with melting points below 100°C, they are composed entirely of ions, typically a large organic cation and a smaller organic or inorganic anion.[1][2] This unique composition grants them a suite of remarkable properties, including negligible vapor pressure, high thermal stability, and tunable solubility, positioning them as "designer solvents" and a cornerstone of green chemistry.[3][4]

Among the vast families of ILs, N-alkylpyridinium salts are one of the most established and versatile classes.[5] This guide focuses specifically on N-butylpyridinium ionic liquids , characterized by a pyridine ring N-substituted with a butyl group. We will explore their synthesis, physicochemical characteristics, and burgeoning applications in the pharmaceutical landscape, from their role in enhancing drug delivery to their potential as active pharmaceutical ingredients (APIs) in their own right. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the potential of these unique compounds.

Part 1: Synthesis and Characterization

The synthesis of N-butylpyridinium ionic liquids is typically a robust and straightforward two-step process involving quaternization followed by anion exchange. This method allows for the creation of a wide variety of ILs with tailored properties by simply changing the starting materials.

Experimental Protocol 1: Synthesis of N-butylpyridinium Bromide ([NBuPy]Br)

This initial step, known as the Menshutkin reaction or N-alkylation, forms the foundational N-butylpyridinium cation.

Methodology:

-

Reaction Setup: In a round-bottom flask, combine pyridine (1.0 mol) and 1-bromobutane (1.0 mol).[6]

-

Reflux: Heat the mixture under reflux at approximately 70°C for 72 hours.[6] The product, N-butylpyridinium bromide, will often phase-separate as a denser, viscous liquid or solid.

-

Purification: After cooling, the upper layer containing unreacted starting materials is decanted. The product layer is then washed repeatedly with a solvent like ethyl acetate to remove any residual reactants.[5][6]

-

Drying: The purified product is dried under vacuum using a rotary evaporator to remove the washing solvent, yielding the final N-butylpyridinium bromide as a yellow-brown solid or thick liquid.[6]

Experimental Protocol 2: Anion Metathesis

To create N-butylpyridinium ILs with different anions (and thus different properties), a salt metathesis (anion exchange) reaction is performed. Here, we use the synthesis of N-butylpyridinium tetrafluoroborate ([NBuPy]BF₄) as an example.

Methodology:

-

Dissolution: Dissolve the N-butylpyridinium bromide (0.05 mol) synthesized in the previous step in acetone (approx. 20 mL).[6]

-

Anion Addition: To this solution, add sodium tetrafluoroborate (NaBF₄) in a 1:1 molar ratio.

-

Reaction: Stir the mixture at room temperature (25°C) for 12 hours. During this time, a precipitate of sodium bromide (NaBr) will form.[6]

-

Isolation: The NaBr precipitate is removed by filtration.

-

Final Product: The acetone is removed from the filtrate using a rotary evaporator to yield the final product, N-butylpyridinium tetrafluoroborate.[6] This same general "metathesis method" can be used with other sodium or lithium salts to introduce a wide range of anions (e.g., bis(trifluoromethanesulfonyl)imide [NTf₂⁻], hexafluorophosphate [PF₆⁻], hydrogen sulfate [HSO₄⁻]).[3]

Synthesis and Purification Workflow

Caption: Figure 1. General Synthesis Workflow for N-butylpyridinium ILs.

Characterization

The successful synthesis of the ionic liquid must be confirmed. 1H-NMR spectroscopy is a primary tool for this verification. A key indicator for N-alkylpyridinium salts is the appearance of a characteristic proton signal bound to the carbon atom situated between the aromatic pyridine ring and the alkyl chain. For N-alkylpyridinium bromides, this peak is typically found around 4.9 ppm, while for the tetrafluoroborate salts, it shifts slightly to around 4.7 ppm.[6] The absence of this peak would indicate an unsuccessful synthesis.[6]

Part 2: Physicochemical Properties

The utility of N-butylpyridinium ILs is dictated by their physical and chemical properties, which are highly dependent on the nature of the anion. This "tunability" is a key advantage over conventional molecular solvents.[7]

Key properties include:

-

Thermal Stability: N-butylpyridinium ILs exhibit high thermal stability. For instance, N-butylpyridinium tetrafluoroborate is stable up to 342°C, making it suitable for reactions requiring elevated temperatures.[4]

-

Negligible Vapor Pressure: This property reduces air pollution and exposure risks for laboratory personnel, aligning with the principles of green chemistry.[3][4]

-

Conductivity: As they are composed entirely of ions, these liquids are good electrical conductors. N-butylpyridinium tetrafluoroborate has a significant conductivity of 1.9 mS/cm.[4] This is crucial for electrochemical applications like batteries and sensors.[8]

-

Viscosity and Density: These properties are highly influenced by the anion.[9] Understanding them is critical for process design, including pumping, mixing, and mass transfer operations.

-

Solubility: N-butylpyridinium ILs can be designed to be either hydrophilic or hydrophobic, allowing them to dissolve a wide range of compounds, including APIs and biopolymers that are insoluble in common organic solvents or water.[1][3]

The table below summarizes key physicochemical data for N-butyl-3-methylpyridinium dicyanamide, a representative room-temperature ionic liquid.

| Property | Value |

| Density | Varies with temperature |

| Speed of Sound | Varies with temperature |

| Refractive Index | Varies with temperature |

| Surface Tension | Varies with temperature |

| Kinematic Viscosity | Varies with temperature |

| Table 1: Experimentally Measured Physicochemical Properties of N-butyl-3-methylpyridinium dicyanamide.[9][10] |

Part 3: Applications in Drug Development and Pharmaceutical Sciences

The unique properties of N-butylpyridinium ILs make them exceptionally promising for overcoming long-standing challenges in drug development.[11]

A. Enhancing Drug Delivery and Formulation

Many active pharmaceutical ingredients (APIs) suffer from poor water solubility, which limits their bioavailability and therapeutic efficacy.[12] N-butylpyridinium ILs can address this challenge in several ways.

-

Solvents for Poorly Soluble APIs: Their tunable solvation ability allows them to dissolve a wide variety of APIs and biopolymers, enabling new formulation strategies.[1][12] This can eliminate the need for harsh organic solvents in pharmaceutical preparations.[1]

-

Permeation Enhancers: Surface-active ILs can be designed to improve the permeation of drugs through biological membranes, such as the skin, opening new avenues for transdermal drug delivery systems.[1]

-

Components of Microemulsions: Their amphiphilic nature allows them to act as surfactants, forming microemulsions that can encapsulate and deliver drug molecules effectively.[1]

Caption: Figure 2. Conceptual Role of N-butylpyridinium ILs in Drug Delivery.

B. N-butylpyridinium Salts as Active Pharmaceutical Ingredients (API-ILs)